molecular formula C24H26N2O2S B6053267 1-[4-(benzyloxy)phenyl]-4-[(5-ethyl-3-thienyl)carbonyl]piperazine

1-[4-(benzyloxy)phenyl]-4-[(5-ethyl-3-thienyl)carbonyl]piperazine

Cat. No. B6053267
M. Wt: 406.5 g/mol
InChI Key: GWUOOZHTRSXQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(benzyloxy)phenyl]-4-[(5-ethyl-3-thienyl)carbonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The exact mechanism of action of 1-[4-(benzyloxy)phenyl]-4-[(5-ethyl-3-thienyl)carbonyl]piperazine is not yet fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual mechanism of action may contribute to its antipsychotic and anxiolytic properties.
Biochemical and Physiological Effects:
Studies have shown that 1-[4-(benzyloxy)phenyl]-4-[(5-ethyl-3-thienyl)carbonyl]piperazine has significant effects on various biochemical and physiological processes. It has been found to decrease the levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic and anxiolytic properties. Additionally, it has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-[4-(benzyloxy)phenyl]-4-[(5-ethyl-3-thienyl)carbonyl]piperazine in lab experiments is its potent antipsychotic and anxiolytic properties. This makes it a valuable tool for studying the underlying mechanisms of these disorders. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-[4-(benzyloxy)phenyl]-4-[(5-ethyl-3-thienyl)carbonyl]piperazine. One potential direction is to explore its use in the treatment of other psychiatric disorders, such as depression and bipolar disorder. Additionally, further studies are needed to fully understand its mechanism of action and to develop more potent and selective derivatives of this compound. Finally, future research may focus on exploring the potential use of this compound in combination with other drugs for the treatment of psychiatric disorders.

Synthesis Methods

The synthesis of 1-[4-(benzyloxy)phenyl]-4-[(5-ethyl-3-thienyl)carbonyl]piperazine involves the reaction of 1-benzylpiperazine with 4-(4-chlorobenzyloxy)phenylacetic acid, followed by the reaction with 5-ethyl-3-thiophenecarboxylic acid. The final product is obtained after purification through column chromatography.

Scientific Research Applications

1-[4-(benzyloxy)phenyl]-4-[(5-ethyl-3-thienyl)carbonyl]piperazine has shown promising results in various scientific research applications. It has been found to possess potent antipsychotic activity and has been explored for its potential use in the treatment of schizophrenia. Additionally, it has been studied for its potential use as an antidepressant and anxiolytic agent.

properties

IUPAC Name

(5-ethylthiophen-3-yl)-[4-(4-phenylmethoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2S/c1-2-23-16-20(18-29-23)24(27)26-14-12-25(13-15-26)21-8-10-22(11-9-21)28-17-19-6-4-3-5-7-19/h3-11,16,18H,2,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUOOZHTRSXQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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